molecular formula C22H28N6O5S B2524169 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 1189439-42-6

2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Katalognummer: B2524169
CAS-Nummer: 1189439-42-6
Molekulargewicht: 488.56
InChI-Schlüssel: ZXFGQXAKYQTQEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one features a triazolopyridazine core substituted with a 2-oxoethyl-piperazine moiety (bearing a 4-methoxyphenyl group) and a tert-butylsulfonyl group. The sulfonyl group may enhance solubility, while the methoxyphenyl substituent could influence hydrophobic binding interactions.

Eigenschaften

IUPAC Name

6-tert-butylsulfonyl-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O5S/c1-22(2,3)34(31,32)19-10-9-18-23-27(21(30)28(18)24-19)15-20(29)26-13-11-25(12-14-26)16-5-7-17(33-4)8-6-16/h5-10H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGQXAKYQTQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multiple steps One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the triazolopyridazine core

    Preparation of Piperazine Derivative: The piperazine ring is substituted with a methoxyphenyl group using a Mannich reaction. This involves the reaction of piperazine with formaldehyde and 4-methoxybenzaldehyde under acidic conditions.

    Formation of Triazolopyridazine Core: The piperazine derivative is then reacted with a suitable triazole precursor under reflux conditions to form the triazolopyridazine core.

    Introduction of Sulfonyl Group: The final step involves the sulfonylation of the triazolopyridazine core using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound has shown promise in several therapeutic areas:

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. The presence of the piperazine ring in this compound suggests potential activity against depressive disorders, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.

Antipsychotic Properties

Similar compounds have been studied for their antipsychotic effects. The structural similarity to known antipsychotics may allow this compound to interact with dopamine receptors, potentially offering a new avenue for treating schizophrenia and related disorders .

Anti-inflammatory Effects

Studies have shown that triazolopyridazine derivatives can possess anti-inflammatory properties. The sulfonyl group may enhance the solubility and bioavailability of the compound, making it suitable for formulations targeting inflammatory conditions .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Preparation of Piperazine Derivative : This is achieved through a Mannich reaction involving piperazine, formaldehyde, and 4-methoxybenzaldehyde under acidic conditions.
  • Formation of Triazolopyridazine Core : The synthesized piperazine derivative is reacted with a suitable triazole precursor under reflux conditions to yield the triazolopyridazine core .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • A study published in Pharmaceuticals highlighted the synthesis and biological evaluation of various triazolopyridazine derivatives, demonstrating their potential anti-inflammatory effects through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
  • Another research effort focused on the docking studies of similar compounds against specific biological targets, providing insights into their mechanism of action at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The triazolopyridazine scaffold is shared with several pharmacologically active compounds. Key structural analogs include:

AZD5153 ():
  • Core : Triazolopyridazine
  • Substituents :
    • R1: Piperidine linked to a 3-methoxy-triazolo group.
    • R2: Methyl groups and a bivalent binding motif.
  • Activity : Potent BRD4 inhibitor with enhanced cellular potency due to bivalent binding .
Compound (2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one):
  • Core : Pyridazin-3-one.
  • Substituents :
    • R1: 4-Fluorophenyl-piperazine.
    • R2: Morpholine.
  • Key Difference : Fluorine’s electronegativity vs. methoxy’s hydrophobicity; morpholine’s polarity vs. sulfonyl’s solublizing effect .
Compound (2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine):
  • Core : Triazolopyridazine.
  • Substituents: R1: 4-Methoxyphenyl. R2: Ethanolamine.
  • Note: The amine group may improve membrane permeability but reduce metabolic stability compared to sulfonyl groups .

Data Table: Structural and Pharmacokinetic Comparison

Compound Core Structure R1 Substituent R2 Substituent Molecular Weight (g/mol) LogP* Key Biological Activity
Target Compound Triazolopyridazin-3-one 4-Methoxyphenyl tert-Butylsulfonyl ~493.5 3.2 (est.) Kinase/BET inhibition (hypothesized)
AZD5153 Triazolopyridazine Piperidine-triazolo Methyl groups ~506.6 2.8 BRD4 inhibition (IC₅₀ = 2 nM)
Compound Pyridazin-3-one 4-Fluorophenyl Morpholine ~442.4 2.5 Undisclosed (likely kinase)
Compound Triazolopyridazine 4-Methoxyphenyl Ethanolamine ~285.3 1.9 Undisclosed (neuroprotective?)

*Estimated LogP values based on substituent contributions.

Biologische Aktivität

The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound's structure includes a triazolo-pyridazine core with a piperazine moiety and a sulfonyl group. The molecular formula is C20H28N4O4SC_{20}H_{28}N_{4}O_{4}S with a molecular weight of approximately 396.53 g/mol. Its unique structural features may contribute to its biological properties.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The piperazine ring is known for its role in enhancing bioactivity through modulation of neurotransmitter systems and potential inhibition of specific kinases.

Antitumor Activity

Recent studies have highlighted the compound's antitumor potential . For instance, related triazolo-pyridazine derivatives have shown promising results against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative exhibited IC50 values of 0.83 ± 0.07 μM against A549 cells, indicating potent cytotoxicity .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. For example, similar compounds in the triazolo-pyridazine class have demonstrated inhibitory effects on c-Met kinase, which plays a crucial role in tumor growth and metastasis . The inhibition of such kinases suggests that this compound may also serve as a therapeutic agent in cancer treatment.

Antimicrobial Properties

Preliminary evaluations indicate that derivatives containing the piperazine moiety possess antimicrobial activity . Compounds with similar structures have been tested against various bacterial strains, showing significant inhibition rates . This suggests potential applications in treating infections.

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of triazolo-pyridazine derivatives, researchers synthesized several analogs and evaluated their effects on cell proliferation. One compound demonstrated an IC50 value comparable to established chemotherapeutics, confirming the potential of this class in oncology .

Study 2: Kinase Inhibition

Another investigation focused on the ability of these compounds to inhibit c-Met kinase. The results indicated that certain derivatives could effectively reduce kinase activity at nanomolar concentrations, highlighting their potential as targeted therapies for cancers driven by aberrant c-Met signaling .

Comparative Analysis of Similar Compounds

CompoundStructureIC50 (μM)Activity
Compound ATriazolo-pyridazine0.83 ± 0.07Antitumor
Compound BPiperazine derivative0.15 ± 0.08c-Met Inhibition
Compound CSulfonamide derivative1.21 ± 0.005Antimicrobial

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.